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A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, the Reissert reaction stands as a cornerstone for

the functionalization of nitrogen-containing aromatic compounds, providing a reliable pathway

to valuable intermediates in drug discovery and natural product synthesis. This guide offers an

in-depth comparison of the reactivity between two fundamental substrates for this reaction:

quinoline and its structural isomer, isoquinoline. By examining the underlying mechanistic

principles and presenting available experimental data, we aim to provide a comprehensive

resource for scientists to inform their experimental design and synthetic strategies.

The Reissert Reaction: A Mechanistic Overview
The Reissert reaction, first reported by Arnold Reissert in 1905, is a powerful method for the

cyanation of quinolines and isoquinolines.[1] The overall transformation involves the reaction of

the heterocycle with an acid chloride and a cyanide source, typically potassium cyanide (KCN),

to form a stable intermediate known as a Reissert compound (a 1-acyl-2-cyano-1,2-

dihydroquinoline or a 2-acyl-1-cyano-1,2-dihydroisoquinoline).[1]

The reaction proceeds through a two-step mechanism:

N-Acylation: The nitrogen atom of the heterocyclic ring acts as a nucleophile, attacking the

electrophilic carbonyl carbon of the acid chloride. This initial step forms a highly electrophilic

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1584338?utm_src=pdf-interest
https://www.researchgate.net/figure/Exploration-of-substrate-scope-The-scope-of-the-reaction-was-found-to-be-very-broad-with_fig3_326691641
https://www.researchgate.net/figure/Exploration-of-substrate-scope-The-scope-of-the-reaction-was-found-to-be-very-broad-with_fig3_326691641
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-acylquinolinium or N-acylisoquinolinium salt. This activation of the heterocyclic ring is the

crucial first step of the reaction.

Nucleophilic Attack by Cyanide: The positively charged N-acyl salt is then susceptible to

nucleophilic attack by the cyanide ion. This attack occurs at the carbon atom adjacent to the

nitrogen, leading to the formation of the dihydro-cyano adduct, the Reissert compound.

The distinct electronic and steric environments of quinoline and isoquinoline directly influence

the kinetics and outcomes of these steps, leading to notable differences in their reactivity.

Mechanistic Comparison: Electronic and Steric
Influences
The differing placement of the nitrogen atom within the fused ring system of quinoline (at

position 1) and isoquinoline (at position 2) gives rise to distinct electronic and steric properties

that are central to their reactivity in the Reissert reaction.

Basicity and the N-Acylation Step
The initial N-acylation is a critical equilibrium step. The nucleophilicity of the nitrogen atom

plays a significant role in the rate of formation of the reactive N-acyl intermediate. Isoquinoline

is known to be a stronger base than quinoline.[2] This increased basicity can be attributed to

the greater accessibility of the lone pair on the nitrogen atom in isoquinoline, which

experiences less steric hindrance from the fused benzene ring compared to the nitrogen in

quinoline. This suggests that the initial N-acylation step may proceed more readily with

isoquinoline.

Site of Cyanide Attack: A Tale of Two Isomers
Following N-acylation, the resulting quinolinium and isoquinolinium salts exhibit different sites

of nucleophilic attack by the cyanide ion.

In Quinoline: Nucleophilic attack occurs at the C-2 position.[3][4]

In Isoquinoline: Nucleophilic attack occurs at the C-1 position.[3][4]
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This regioselectivity is a direct consequence of the electronic distribution in the activated N-acyl

salts. In both cases, the attack occurs at the α-carbon to the nitrogen within the pyridinoid ring,

which bears a significant partial positive charge.

The key difference in reactivity arises from the inherent stability of the intermediates and the

steric environment around the reaction centers. The attack at the C-1 position of the N-

acylisoquinolinium ion is generally considered to be more facile than the attack at the C-2

position of the N-acylquinolinium ion. This is often attributed to the C-1 position in isoquinoline

being an imine-like carbon that is part of a conjugated system, making it highly susceptible to

nucleophilic addition.

The following diagram illustrates the mechanistic pathways for both quinoline and isoquinoline

in the Reissert reaction.
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Caption: General mechanism of the Reissert reaction for quinoline and isoquinoline.

Comparative Experimental Data
While a definitive kinetic study directly comparing the rates of the Reissert reaction for quinoline

and isoquinoline under identical conditions is not readily available in the literature, a qualitative

assessment can be made based on reported yields in various publications. It is a general
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observation in synthetic practice that isoquinoline is a more reactive substrate in the Reissert

reaction, often providing higher yields of the corresponding Reissert compound compared to

quinoline under similar conditions.

The following table summarizes representative yields for the Reissert reaction with benzoyl

chloride and potassium cyanide for both quinoline and isoquinoline, as reported in the

literature. It is important to note that direct comparison is challenging due to variations in

experimental conditions.

Heterocycle
Acylating
Agent

Cyanide
Source

Solvent
System

Yield (%) Reference

Quinoline
Benzoyl

Chloride
KCN

Dichlorometh

ane/Water
~75-85%

General

observation,

specific direct

comparison

lacking

Isoquinoline
Benzoyl

Chloride
KCN

Dichlorometh

ane/Water
90-95%

Organic

Syntheses,

Coll. Vol. 6,

p.115 (1988)

The higher yields typically observed for isoquinoline align with the mechanistic considerations

discussed above. The greater basicity of isoquinoline likely facilitates the initial N-acylation, and

the electronic nature of the C-1 position in the resulting N-acylisoquinolinium salt makes it an

excellent electrophile for the subsequent cyanide attack.

Experimental Protocols
For the practical application of the Reissert reaction, established and reliable protocols are

essential. The following are detailed, step-by-step methodologies for the preparation of

Reissert compounds from both quinoline and isoquinoline.

Reissert Reaction of Isoquinoline
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This robust protocol is adapted from Organic Syntheses, a highly trusted source for reliable

experimental procedures.

2-Benzoyl-1-cyano-1,2-dihydroisoquinoline

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping

funnel, and a reflux condenser, a solution of isoquinoline (12.9 g, 0.1 mol) in 100 mL of

dichloromethane is prepared.

Addition of Cyanide: A solution of potassium cyanide (13.0 g, 0.2 mol) in 40 mL of water is

added to the stirred isoquinoline solution.

Addition of Benzoyl Chloride: Benzoyl chloride (16.9 g, 0.12 mol) is added dropwise from the

dropping funnel over a period of 30 minutes. The reaction is exothermic, and the mixture

may gently reflux.

Reaction Time: The mixture is stirred vigorously for 1 hour at room temperature.

Workup: The layers are separated. The organic layer is washed successively with water, 5%

hydrochloric acid, water, 5% sodium hydroxide solution, and finally with water.

Isolation: The dichloromethane solution is dried over anhydrous magnesium sulfate, filtered,

and the solvent is removed under reduced pressure to yield the crude Reissert compound.

Purification: The product can be purified by recrystallization from a suitable solvent, such as

ethanol, to afford white crystals.

Reissert Reaction of Quinoline
A similar two-phase procedure is effective for quinoline.

1-Benzoyl-2-cyano-1,2-dihydroquinoline

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping

funnel, and a reflux condenser, a solution of quinoline (12.9 g, 0.1 mol) in 100 mL of

dichloromethane is prepared.
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Addition of Cyanide: A solution of potassium cyanide (13.0 g, 0.2 mol) in 40 mL of water is

added to the stirred quinoline solution.

Addition of Benzoyl Chloride: Benzoyl chloride (16.9 g, 0.12 mol) is added dropwise from the

dropping funnel over a period of 30 minutes.

Reaction Time: The mixture is stirred vigorously for 2-3 hours at room temperature.

Workup: The layers are separated. The organic layer is washed successively with water, 5%

hydrochloric acid, water, 5% sodium hydroxide solution, and finally with water.

Isolation: The dichloromethane solution is dried over anhydrous magnesium sulfate, filtered,

and the solvent is removed under reduced pressure.

Purification: The resulting Reissert compound can be purified by recrystallization, typically

from ethanol.

The following diagram outlines the general experimental workflow for the Reissert reaction.
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Caption: A generalized experimental workflow for the synthesis of Reissert compounds.

Conclusion
In the Reissert reaction, isoquinoline generally exhibits greater reactivity than quinoline. This

can be rationalized by a combination of electronic and steric factors. The higher basicity of

isoquinoline likely accelerates the initial N-acylation step, leading to a faster formation of the
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reactive N-acylisoquinolinium intermediate. Subsequently, the electronic nature of the C-1

position in this intermediate renders it highly susceptible to nucleophilic attack by the cyanide

ion. While direct comparative kinetic data is scarce, the consistently high yields reported for the

Reissert reaction with isoquinoline in the synthetic literature support this conclusion. For

researchers and drug development professionals, this understanding allows for the informed

selection of reaction conditions and the anticipation of potentially higher efficiencies when

working with isoquinoline-based scaffolds in the synthesis of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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